3-Hydroxy Benzopyrene
CAS No.: 13345-21-6
Cat. No.: VC21332258
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13345-21-6 |
---|---|
Molecular Formula | C20H12O |
Molecular Weight | 268.3 g/mol |
IUPAC Name | benzo[a]pyren-3-ol |
Standard InChI | InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H |
Standard InChI Key | SPUUWWRWIAEPDB-UHFFFAOYSA-N |
SMILES | C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O |
Canonical SMILES | C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O |
Appearance | Yellow to Green Solid |
Melting Point | >166°C (dec.) |
Introduction
Chemical and Physical Properties
3-Hydroxy Benzopyrene possesses distinct chemical and physical properties that influence its behavior in biological systems and environmental matrices. As a hydroxylated derivative of benzo[a]pyrene, it exhibits increased polarity compared to its parent compound while maintaining the characteristic aromatic structure.
Table 1: Chemical and Physical Properties of 3-Hydroxy Benzopyrene
The hydroxyl group at position 3 of the benzo[a]pyrene structure significantly alters the compound's solubility and reactivity compared to the parent molecule. The increased polarity allows for improved water solubility, facilitating its excretion in urine following conjugation reactions in Phase II metabolism . This property is crucial for its role as a biomarker in exposure assessment.
The stability of 3-OH-B[a]P is an important consideration in analytical procedures. Research has shown that the compound can undergo oxidation, necessitating the use of antioxidants such as ascorbic acid during sample preparation and analysis . This susceptibility to oxidation must be carefully managed during analytical procedures to ensure accurate quantification.
Biochemical Significance
3-Hydroxy Benzopyrene holds considerable biochemical significance as a metabolite of benzo[a]pyrene, a known human carcinogen. The formation of 3-OH-B[a]P occurs through Phase I biotransformation, primarily mediated by cytochrome P450 enzymes that introduce a hydroxyl group at position 3 of the B[a]P molecule .
The metabolic pathway begins with the formation of arene oxides, which can be converted to various phenolic derivatives, including 3-OH-B[a]P. This biotransformation represents a critical step in the body's attempt to detoxify and eliminate the parent compound. Following Phase I metabolism, 3-OH-B[a]P undergoes Phase II reactions, where it is conjugated with sulfate or glucuronic acid to increase water solubility and facilitate urinary excretion .
The diagram of the metabolic pathway provided in the literature illustrates the complexity of B[a]P metabolism, with multiple pathways leading to various hydroxylated derivatives, dihydrodiols, and quinones. This metabolic cascade can be represented as follows:
B[a]P → Arene oxides → Phenols (including 3-OH-B[a]P) → Glucuronides/Sulfates → Urinary Excretion
Importantly, while some metabolic pathways represent detoxification, others can lead to bioactivation, producing reactive intermediates capable of binding to DNA and initiating carcinogenesis. Understanding the balance between these competing pathways is essential for assessing the health risks associated with B[a]P exposure.
The formation and excretion of 3-OH-B[a]P appear to be influenced by genetic factors and enzymatic polymorphisms that affect individual susceptibility to PAH toxicity. Research has documented differences in metabolic capacity between different strains of mice, categorized as "responsive" or "nonresponsive" based on the inducibility of hepatic aryl hydrocarbon hydroxylase activity by PAHs .
Analytical Detection Methods
The precise quantification of 3-Hydroxy Benzopyrene in biological matrices presents significant analytical challenges due to its low concentration in biological samples and susceptibility to oxidation. Recent methodological advances have enabled highly sensitive detection, particularly through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
A comprehensive method for the determination of 3-OH-B[a]P in urine has been developed and validated, characterized by exceptional sensitivity and specificity. This method incorporates several innovative features, including the use of glucuronidated standards, addition of ascorbic acid as an antioxidant to prevent degradation, and derivatization of the analyte to enhance detection sensitivity .
The analytical procedure involves several key steps: addition of an internal standard to urine samples, solid-phase extraction to isolate and concentrate the analyte, and subsequent analysis by LC-MS/MS. Quantitative evaluation is performed via external calibration using pooled urine from individuals with no known exposure to B[a]P .
Table 2: Analytical Performance Parameters for 3-OH-B[a]P Determination in Urine by LC-MS/MS
This analytical method demonstrates impressive sensitivity, with a detection limit of 16.7 pg/L, making it suitable for assessing both occupational exposure and background exposure in the general population . The validation data confirm excellent precision and accuracy across different concentration ranges, ensuring reliable analytical results.
The method's high selectivity, achieved through the specific fragmentation patterns observed in tandem mass spectrometry, enables the differentiation of 3-OH-B[a]P from other metabolites and potential interferences in the complex urine matrix. This specificity is critical for accurate biomonitoring of B[a]P exposure.
Toxicological Research Findings
Research on 3-Hydroxy Benzopyrene has yielded important toxicological insights, particularly regarding its excretion patterns following different exposure routes. These findings have significant implications for understanding the absorption, metabolism, and elimination of benzo[a]pyrene in the body.
A pivotal study examining the urinary excretion of 3-OH-B[a]P in rats following both percutaneous and oral administration of B[a]P at various dose levels (10, 20, and 50 μmol/kg body weight) revealed distinct patterns based on exposure route. At lower dose levels, urinary excretion of 3-OH-B[a]P was notably higher after percutaneous treatment compared to oral administration . This finding suggests that dermal absorption of B[a]P may be more efficient than gastrointestinal absorption for smaller doses.
The research also demonstrated differences in excretion kinetics between the two exposure routes. The excretion of 3-OH-B[a]P and three other benzo[a]pyrene metabolites proceeded more rapidly following oral administration . This differential excretion pattern reflects route-specific differences in absorption, first-pass metabolism, and distribution throughout the body.
Table 3: Comparative Findings on 3-OH-B[a]P Excretion by Exposure Route
Parameter | Percutaneous Exposure | Oral Exposure | Reference |
---|---|---|---|
Relative Excretion at Low Doses | Higher | Lower | |
Excretion Rate | Slower | Faster | |
Absorption Efficiency (Low Doses) | Greater | Lesser |
These findings have important implications for risk assessment and biomonitoring strategies. The higher excretion of 3-OH-B[a]P following dermal exposure at low doses suggests that skin contact may represent a significant route of B[a]P uptake in certain occupational settings, even when airborne concentrations are relatively low .
The parent compound, benzo[a]pyrene, has been extensively studied for its toxicological properties. B[a]P has been classified as carcinogenic to humans, with documented ability to induce tumors in multiple organs following different exposure routes. In animal studies, oral exposure to B[a]P at doses of 5.2 mg/kg/day and above produced an excess of forestomach tumors . Similarly, respiratory tract tumors were observed in Syrian golden hamsters exposed to B[a]P aerosols at concentrations above 9.5 mg/m³ .
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